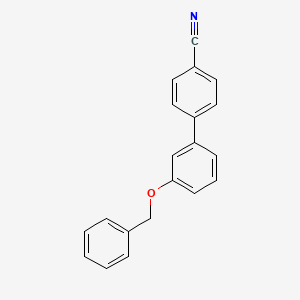

4-(3-Benzyloxyphenyl)benzonitrile

Übersicht

Beschreibung

4-(3-Benzyloxyphenyl)benzonitrile is an organic compound with the molecular formula C20H15NO. It is a nitrile derivative with a benzophenone backbone. This compound is known for its applications in various fields of scientific research due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(3-Benzyloxyphenyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This process can be carried out under mild reaction conditions, making it suitable for industrial-scale production.

Industrial Production Methods

In industrial settings, the preparation of benzonitriles often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are advantageous due to their high yield and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Benzyloxyphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Benzoic acids.

Reduction: Benzylamines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Molecules

4-(3-Benzyloxyphenyl)benzonitrile serves as an important intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in organic synthesis.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon-nitrogen bonds |

| Coupling Reactions | Used in cross-coupling reactions to create complex structures |

Research indicates that this compound exhibits potential biological activities, particularly in anticancer and neuroprotective research.

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.4 | Significant inhibition |

| A549 | 12.7 | Moderate inhibition |

| HeLa | 20.5 | Weak inhibition |

- Neuroprotective Effects : The compound has shown promise in modulating neuroinflammatory pathways, potentially offering therapeutic benefits for neurodegenerative diseases. Studies indicate a reduction in pro-inflammatory cytokines when tested in models of neuroinflammation.

Case Study 1: Anticancer Activity

A study focusing on the effects of this compound on MCF-7 cells revealed that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This suggests a dual mechanism of action that could be leveraged for therapeutic purposes.

Case Study 2: Neuroinflammation Model

In a mouse model of neuroinflammation induced by lipopolysaccharide (LPS), administration of the compound led to decreased microglial activation and reduced levels of inflammatory markers such as TNF-α and IL-6. These findings suggest its potential role in managing conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 4-(3-Benzyloxyphenyl)benzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzonitrile: A simpler nitrile compound with similar chemical properties.

4-(3-Methoxyphenyl)benzonitrile: A structurally related compound with a methoxy group instead of a benzyloxy group.

4-(3-Hydroxyphenyl)benzonitrile: Another related compound with a hydroxy group.

Uniqueness

4-(3-Benzyloxyphenyl)benzonitrile is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzonitrile derivatives and enhances its utility in various research applications .

Biologische Aktivität

4-(3-Benzyloxyphenyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile functional group attached to a phenyl ring with a benzyloxy substituent. Its molecular formula is CHNO, which indicates that it possesses both aromatic and nitrile functionalities. This unique structure suggests potential biological activity, making it an interesting candidate for various pharmacological applications.

The synthesis of this compound typically involves reactions that allow for the formation of the benzyloxy and nitrile groups. The compound can be synthesized through methods such as nucleophilic substitution or coupling reactions, utilizing appropriate reagents like benzyl bromide and nitriles under controlled conditions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential effects, particularly in antimicrobial and anticancer properties. The compound's interaction with biological targets is critical for understanding its pharmacological potential.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structures have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds often range from 250 to 7.81 µg/ml, demonstrating their potential effectiveness in treating infections .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation, with some showing promising results in various cancer models . The mechanism of action appears to involve interference with specific molecular targets, leading to apoptosis or cell cycle arrest in cancer cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing their activity and leading to downstream biochemical effects.

- Cellular Uptake : Its lipophilic nature due to the aromatic rings may facilitate cellular uptake, enhancing its bioavailability.

- Modulation of Gene Expression : Similar compounds have been shown to modulate gene expression related to metabolic pathways, potentially affecting cell growth and survival.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 4-(3-Formylphenoxy)benzonitrile | Contains a formyl group instead of benzyloxy | Potential for different reactivity |

| 4-(Thiophen-3-yl)benzonitrile | Contains a thiophene ring | Different electronic properties |

| 4-(Dimethylamino)benzonitrile | Contains dimethylamino group | Enhanced solubility and reactivity |

This table illustrates how the specific benzyloxy substitution in this compound may influence both its chemical reactivity and biological activity compared to these similar compounds .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, finding that those with structural similarities to this compound exhibited broad-spectrum activity against resistant strains of bacteria and fungi .

- Anticancer Screening : Another investigation focused on a series of benzonitriles for anticancer activity, revealing that certain derivatives demonstrated significant cytotoxicity against breast cancer cells in vitro. These findings suggest that modifications in the structure can lead to enhanced anticancer properties .

Eigenschaften

IUPAC Name |

4-(3-phenylmethoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-15-17-5-2-1-3-6-17/h1-13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXZRXQUOBFIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602455 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-86-2 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.